6-Acetoxydihydrotheaspirane

概述

描述

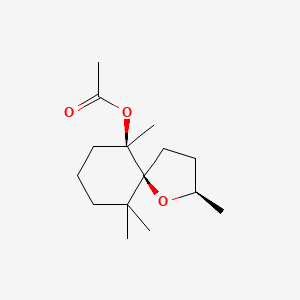

6-Acetoxydihydrotheaspirane is an organic compound with the IUPAC name 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate . It is primarily used as a flavoring agent in various food products, including baked goods, instant coffee, condiments, relishes, and gravies . This compound is not found in nature and is synthesized for industrial use .

准备方法

The synthesis of 6-Acetoxydihydrotheaspirane involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反应分析

6-Acetoxydihydrotheaspirane undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Flavoring Agent

6-Acetoxydihydrotheaspirane is classified as a flavoring agent and is included in the Generally Recognized As Safe (GRAS) list by the Flavor and Extract Manufacturers Association (FEMA). Its applications include:

- Baked Goods : Enhances flavor profiles.

- Instant Coffee : Contributes to the aroma and taste.

- Condiments and Gravies : Adds depth to flavor.

- Tobacco Products : Used to improve taste and aroma.

Safety Assessments

The safety of this compound has been evaluated by various organizations, including the European Food Safety Authority (EFSA) and FEMA. Studies have assessed its toxicity and metabolism, confirming that it can be safely used within specified limits in food products.

| Assessment Organization | Key Findings |

|---|---|

| EFSA | No significant toxicity observed at evaluated doses; supports GRAS status . |

| FEMA | Included in GRAS substances; ongoing studies to ensure safety . |

Toxicological Studies

- 90-Day Toxicity Study :

- Metabolism Studies :

Regulatory Insights

The regulatory landscape surrounding this compound involves various evaluations from health authorities:

作用机制

The mechanism of action of 6-Acetoxydihydrotheaspirane involves its interaction with specific molecular targets. Its effects are primarily due to its structural features, which allow it to interact with various enzymes and receptors. The pathways involved in its action include modulation of enzymatic activity and potential signaling pathways .

相似化合物的比较

6-Acetoxydihydrotheaspirane can be compared with other spirocyclic compounds, such as:

Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups.

Spiroketals: These compounds have a spirocyclic structure with ketal functional groups, offering different reactivity and applications.

Spirooxiranes: Featuring an oxirane ring, these compounds exhibit unique chemical behavior compared to this compound.

The uniqueness of this compound lies in its specific acetate functional group and its application as a flavoring agent, which distinguishes it from other spirocyclic compounds .

生物活性

6-Acetoxydihydrotheaspirane, with the IUPAC name 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate, is an organic compound primarily recognized for its applications in the food industry as a flavoring agent. This compound is characterized by its unique spirocyclic structure, which influences its biological activity and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

- Solubility : Insoluble in water; soluble in fats .

Research indicates that this compound interacts with specific molecular targets within biological systems. Its biological activity is primarily attributed to its structural features that allow it to modulate enzymatic activity and influence various signaling pathways. Notably, it has been studied for its effects on cellular processes, although detailed mechanisms remain under investigation.

Potential Therapeutic Applications

- Flavoring Agent : Widely used in food products such as baked goods and instant coffee, it enhances flavor profiles without significant toxicity.

- Modulation of TRPM8 Receptor : Studies suggest that this compound may act as a modulator of the TRPM8 receptor, which is involved in the sensation of cooling and pain relief. This property could have implications in developing treatments for inflammatory pain and hyperalgesia .

- Antitumor Activity : Preliminary findings indicate potential antitumor effects, particularly in influencing prostate tumors, although further research is necessary to establish efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Spirocyclic | Flavoring agent; potential TRPM8 modulator |

| Spiro[4.5]decane derivatives | Spirocyclic | Varies; some exhibit biological activity |

| Spiroketals | Spirocyclic with ketals | Unique reactivity; applications in flavoring |

| Spirooxiranes | Spirocyclic with oxiranes | Different chemical behavior; potential medicinal uses |

The comparison highlights the unique position of this compound within the spirocyclic compound family due to its specific acetate functional group and established use in the food industry.

Study on Flavoring Properties

A study published in Aldrichimica Acta highlighted the importance of this compound as a flavoring raw material for the food industry. The study emphasized its sensory attributes and low toxicity profile, reinforcing its suitability for consumption .

Investigation of TRPM8 Modulation

Research conducted on TRPM8 modulators indicated that compounds similar to this compound could provide cooling sensations without adverse effects on mucosal tissues. This research opens avenues for developing new therapeutic agents targeting pain relief and inflammation management .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 6-Acetoxydihydrotheaspirane, and how can reaction conditions be optimized for yield and purity?

- Methodology: Begin with literature reviews of terpene-derived acetates to identify common synthetic routes (e.g., esterification of dihydrotheaspirane with acetyl chloride). Use fractional factorial design to optimize variables like temperature, catalyst loading, and solvent polarity . Validate purity via GC-MS or HPLC with internal standards, ensuring retention time alignment with reference spectra .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices (e.g., plant extracts or food products)?

- Methodology: Compare sensitivity and selectivity of GC-MS (for volatility) vs. LC-TOF/MS (for polar metabolites). Validate methods using spike-and-recovery experiments in representative matrices, reporting limits of detection (LOD) and quantification (LOQ) with ±15% acceptance criteria . Include ion fragmentation patterns to confirm structural identity .

Q. How can researchers assess the stability of this compound under varying storage conditions (pH, temperature, light exposure)?

- Methodology: Design accelerated stability studies using Arrhenius kinetics (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA and identify breakdown products using high-resolution MS. Apply QbD (Quality by Design) principles to model shelf-life predictions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology: Conduct dose-response studies across multiple cell lines (e.g., HepG2 vs. Caco-2) to identify cell-type specificity. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) with flow cytometry to quantify oxidative stress thresholds. Apply Hill slope analysis to distinguish receptor-mediated vs. non-specific effects . Replicate conflicting studies under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) .

Q. How can researchers design isotopic labeling experiments to trace the metabolic fate of this compound in vivo?

- Methodology: Synthesize ¹³C-labeled analogs at the acetate moiety via enzymatic acetylation with labeled acetyl-CoA. Administer to model organisms (e.g., Drosophila melanogaster) and track metabolites using LC-HRMS/MS with stable isotope tracing. Employ non-compartmental pharmacokinetic analysis to calculate AUC and elimination half-life .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodology: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) against putative targets (e.g., TRPA1 ion channels) and validate predictions with in vitro binding assays (SPR or ITC) .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate the mechanistic role of this compound in flavor perception?

- Methodology: Pair RNA-seq of taste receptor cells (e.g., TRPM5-positive) with untargeted metabolomics of saliva post-exposure. Use weighted gene co-expression network analysis (WGCNA) to link compound exposure to olfactory receptor activation pathways. Cross-reference with human sensory panel data using Spearman’s rank correlation .

Q. Methodological Frameworks

- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions . For example, a study on thermal degradation products should justify novelty by comparing industrial vs. lab-scale heating methods .

- For Data Validation : Use triangulation—combine spectroscopic data (NMR, IR), chromatographic retention times, and biological assays—to confirm compound identity and activity .

- For Reproducibility : Document protocols following FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data in supplementary materials and code for statistical analyses (e.g., R/Python scripts) .

属性

CAS 编号 |

57893-27-3 |

|---|---|

分子式 |

C15H26O3 |

分子量 |

254.36 g/mol |

IUPAC 名称 |

[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |

InChI |

InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |

InChI 键 |

LTAWGWRPOGXHBD-DFBGVHRSSA-N |

SMILES |

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |

手性 SMILES |

C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |

规范 SMILES |

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |

Key on ui other cas no. |

57967-72-3 |

物理描述 |

Crystalline solid; Fermented, earthy, spice-like aroma |

溶解度 |

Soluble in fats; insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。